![molecular formula C9H15Cl2N3 B2848426 1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride CAS No. 1029715-20-5](/img/structure/B2848426.png)
1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
For instance, some pyrrolidine derivatives have shown selectivity towards RORγt and androgen receptors .
Mode of Action
It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Related compounds with a pyrrolidine ring have been associated with various biological activities and pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
For instance, some pyrrolidine derivatives have shown excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Action Environment
It’s worth noting that the selectivity of similar compounds can be easily tuned by using a specific oxidant and additive .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum . The process may also involve steps like hydrogenation and purification through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.
Pyridine: An aromatic heterocycle with applications in organic synthesis and medicinal chemistry.
Pyrrolizine: Known for its bioactive properties and use in pharmaceutical research.
Uniqueness: 1-(Pyridin-2-yl)pyrrolidin-3-amine dihydrochloride is unique due to its combination of the pyridine and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for developing new therapeutic agents and studying complex biochemical processes .
Properties
IUPAC Name |
1-pyridin-2-ylpyrrolidin-3-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;;/h1-3,5,8H,4,6-7,10H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUGVQFRUAILBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=N2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029715-20-5 | |
Record name | 1-(pyridin-2-yl)pyrrolidin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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